Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of 1-methylbenzotriazole with piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives such as:
- 1H-Benzotriazole
- 1-Methyl-1H-benzotriazole
- 1-Phenyl-1H-benzotriazole
Uniqueness
Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate is unique due to its specific structure, which combines the benzotriazole moiety with a piperazine-1-carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-3-24-15(23)21-8-6-20(7-9-21)14(22)16-11-4-5-13-12(10-11)17-18-19(13)2/h4-5,10H,3,6-9H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNCPPWRYWVTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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